1-Butylbenzoimidazole

Description

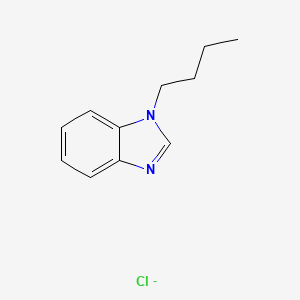

1-Butylbenzoimidazole (IUPAC name: 1-butyl-1H-benzo[d]imidazole) is a substituted benzimidazole derivative with a linear butyl group attached to the nitrogen atom at position 1 of the fused benzimidazole ring system (Figure 1). Its molecular formula is C₁₁H₁₄N₂, with a molecular weight of 174.24 g/mol, and it is registered under CAS number 4886-30-0 . Benzimidazoles are heterocyclic aromatic compounds characterized by a benzene ring fused to an imidazole ring. The substitution pattern on the benzimidazole scaffold significantly influences physicochemical properties, reactivity, and biological activity . The butyl substituent in this compound introduces steric bulk and lipophilicity, which may enhance its solubility in organic solvents and influence its interactions in biological or material systems.

Properties

Molecular Formula |

C11H14ClN2- |

|---|---|

Molecular Weight |

209.69 g/mol |

IUPAC Name |

1-butylbenzimidazole;chloride |

InChI |

InChI=1S/C11H14N2.ClH/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13;/h4-7,9H,2-3,8H2,1H3;1H/p-1 |

InChI Key |

RYRHKHOZMNMZNV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCN1C=NC2=CC=CC=C21.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Butylbenzoimidazole typically involves the alkylation of benzimidazole with butyl halides. One common method is the reaction of benzimidazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Butylbenzoimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-Butylbenzoimidazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antiviral properties, making it a subject of study in biological research.

Mechanism of Action

The mechanism of action of 1-Butylbenzoimidazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain viral enzymes, preventing viral replication. The compound’s ability to interact with DNA and proteins also contributes to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

1-Butylbenzoimidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by detailed research findings and data tables.

Synthesis and Structural Characteristics

This compound is synthesized through various methods, including electrochemical processes and traditional organic synthesis techniques. The introduction of the butyl group at the nitrogen position of the benzoimidazole ring is crucial for enhancing its lipophilicity and biological activity. Studies employing Density Functional Theory (DFT) have shown that this substitution does not significantly affect the conjugation or structural organization of the benzoimidazole framework, indicating that the compound retains its essential properties for biological interactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A series of benzimidazole compounds, including this compound, were evaluated against various cancer cell lines. Notably, compounds with a butyl substituent demonstrated significant antiproliferative effects. For instance, one study reported that this compound exhibited an IC50 value of approximately 29.39 μM against the MDA-MB-231 breast cancer cell line .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 29.39 |

| Compound 12b | Various Cancer Lines | 16.00 |

| Camptothecin | MDA-MB-231 | 0.41 |

The mechanism of action appears to involve the inhibition of human topoisomerase I (Hu Topo I), a critical enzyme in DNA replication and repair. Flow cytometric analyses indicated that treatment with these compounds led to G2/M phase cell cycle arrest, suggesting that they induce DNA damage that is difficult for cells to repair .

Antimicrobial Properties

In addition to anticancer effects, this compound exhibits promising antimicrobial activity. Research has demonstrated its efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungi. In vitro studies have reported minimal inhibitory concentrations (MICs) indicating strong antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For example, one derivative showed an MIC of 8 μg/mL against Streptococcus faecalis, outperforming standard antibiotics like amikacin .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Compound X | E. coli | 16 |

| Compound Y | Candida albicans | 64 |

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of benzimidazole derivatives, including those with butyl substitutions:

- Antitumor Efficacy : A study involving a library of benzimidazole derivatives found that those with longer alkyl chains exhibited enhanced antiproliferative activity compared to their shorter counterparts. The presence of a butyl group was associated with improved activity against various cancer cell lines .

- Antimicrobial Action : Another investigation revealed that certain derivatives not only inhibited bacterial growth but also displayed antifungal properties, making them candidates for treating infections in immunocompromised patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.